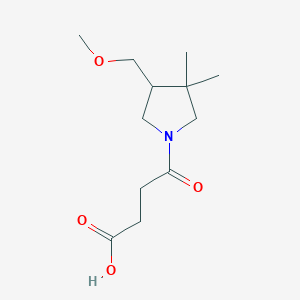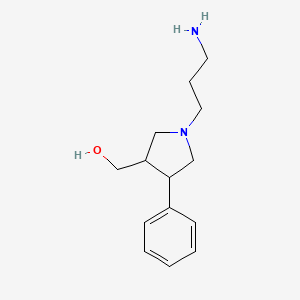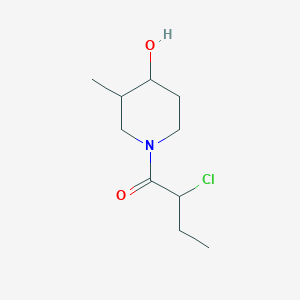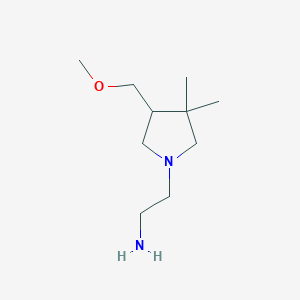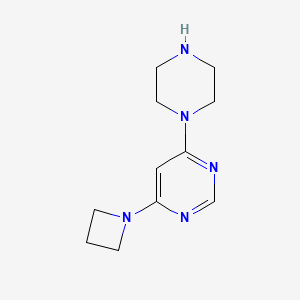
4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine
描述
4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H17N5 and its molecular weight is 219.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
- Inhibition of 2-AG degradation leads to elevated 2-AG levels, which is the most abundant endogenous agonist of cannabinoid receptors CB1 and CB2 .
Target of Action
Pharmacokinetics
生化分析
Biochemical Properties
4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn activates cannabinoid receptors CB1 and CB2, leading to various physiological effects . The nature of these interactions involves competitive inhibition, where this compound competes with the natural substrate of MAGL, thereby preventing its degradation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevation of 2-AG levels due to MAGL inhibition leads to the activation of CB1 and CB2 receptors, which are involved in regulating mood, appetite, pain, and inflammation . Additionally, this compound has been observed to increase norepinephrine levels in the cortex, further influencing cellular processes related to neurotransmission .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a competitive inhibitor of MAGL, this compound binds to the active site of the enzyme, preventing the degradation of 2-AG . The elevated levels of 2-AG then activate CB1 and CB2 receptors, leading to downstream effects on gene expression and cellular signaling pathways. This mechanism highlights the compound’s potential therapeutic applications in treating conditions related to mood, pain, and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for sustained inhibition of MAGL and prolonged elevation of 2-AG levels
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide significant enzyme occupancy and therapeutic effects without causing synaptic depression or other adverse effects . For example, a dose of 3 mg/kg in rodent models resulted in approximately 80% enzyme occupancy, increased 2-AG and norepinephrine levels, and produced antinociceptive effects without synaptic depression . Higher doses, such as 30 mg/kg, induced hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the endocannabinoid system. By inhibiting MAGL, this compound prevents the degradation of 2-AG, leading to its accumulation and subsequent activation of CB1 and CB2 receptors . The metabolic pathways involving this compound also include interactions with enzymes and cofactors that regulate the levels of other metabolites, such as arachidonic acid and glycerol . These interactions can influence metabolic flux and the overall balance of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported across cell membranes and distributed to various cellular compartments where it exerts its effects . The interactions with transporters and binding proteins play a crucial role in its localization and accumulation within specific tissues. Understanding the transport and distribution mechanisms of this compound is vital for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is closely related to its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and receptors . The presence of targeting signals or post-translational modifications may influence its localization and activity. For instance, the binding of this compound to MAGL occurs within the cytoplasm, where it inhibits the enzyme and modulates the levels of 2-AG . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
4-(azetidin-1-yl)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-4-15(5-1)10-8-11(14-9-13-10)16-6-2-12-3-7-16/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDMAIDAQZTORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC(=NC=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


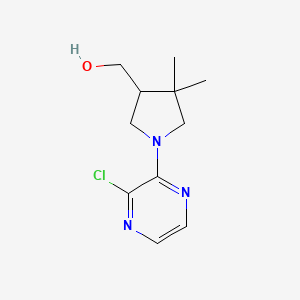
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B1479145.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479146.png)
![2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1479147.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1479149.png)
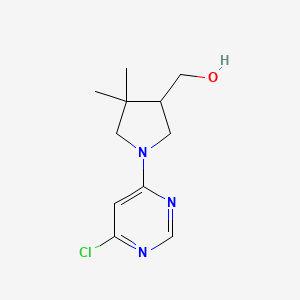
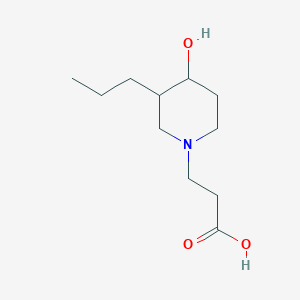
![1-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479155.png)
![4-(Methoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1479156.png)
